undeca-1,3-diene chemical structure and physical properties
undeca-1,3-diene chemical structure and physical properties
Undeca-1,3-diene: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Advanced Chemical Development
Executive Summary As a Senior Application Scientist navigating the complex landscape of drug development and chemical ecology, the selection of versatile building blocks is paramount. Undeca-1,3-diene (and its stereoisomers, such as (3E)-undeca-1,3-diene) represents a critical structural motif. Characterized by a highly reactive conjugated diene system coupled with a lipophilic alkyl tail, this molecule serves as an indispensable precursor for complex bicyclic scaffolds, pheromone analogs, and bioactive 1,2-dioxines. This whitepaper systematically deconstructs the physicochemical properties, validated synthetic pathways, and downstream applications of undeca-1,3-diene, providing researchers with actionable, self-validating protocols.
Structural and Physicochemical Profiling
Undeca-1,3-diene (C₁₁H₂₀) features a conjugated π-system spanning carbons 1 through 4, terminating in a saturated seven-carbon aliphatic chain. This dual nature—electronic reactivity combined with significant hydrophobicity—dictates its behavior in both synthetic and biological environments. The conjugated diene is primed for [4+2] cycloadditions (Diels-Alder), electrophilic additions, and transition-metal-catalyzed cross-metathesis[1].
Understanding the physical parameters of undeca-1,3-diene is essential for predicting its solubility, partitioning behavior, and chromatographic retention. Table 1 summarizes the core computed properties of the molecule.
Table 1: Physicochemical Properties of Undeca-1,3-diene
| Property | Value | Mechanistic Implication | Reference |
| Molecular Formula | C₁₁H₂₀ | Determines baseline stoichiometry and mass spectrometry (MS) targeting. | [2] |
| Molecular Weight | 152.28 g/mol | Facilitates molarity calculations for precise stoichiometric control. | [3] |
| Exact Mass | 152.1565 Da | Critical for high-resolution mass spectrometry (HRMS) validation. | [3] |
| XLogP3 | 5.2 | Indicates high lipophilicity; requires non-polar solvents for extraction (e.g., hexanes). | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | Predicts complete lack of hydrogen bonding; dictates purely hydrophobic interactions. | [3] |
| Rotatable Bonds | 7 | Confers high conformational flexibility in the alkyl tail, impacting target binding entropy. | [3] |
| Hydrogen Bond Donors/Acceptors | 0 / 0 | Necessitates reliance on van der Waals forces and π-π interactions in biological matrices. | [3] |
Advanced Applications in Drug Development and Catalysis
The utility of undeca-1,3-diene extends far beyond simple aliphatic chemistry. In drug development and materials science, it is leveraged in several advanced paradigms:
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Photo-oxidation to 1,2-Dioxines: 1,3-dienes undergo [4+2] cycloaddition with singlet oxygen to yield 1,2-dioxines. These endoperoxides are critical pharmacophores in antimalarial drug design (analogous to artemisinin)[4].
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Ruthenium-Catalyzed Cross-Metathesis: Terminal 1,3-dienes can be homologated or functionalized via olefin cross-metathesis. Using specific Ruthenium catalysts, researchers can selectively functionalize the terminal double bond while preserving the internal alkene, generating complex polyene architectures[1].
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Diastereoselective Amino Oxygenation: Recent advances in Rhodium(III) catalysis allow for the 3,4-amino oxygenation of 1,3-dienes, converting the diene into a highly functionalized amino alcohol derivative, a common motif in sphingolipid analogs and enzyme inhibitors[5].
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Every step includes the underlying chemical causality to empower researchers to troubleshoot and optimize.
Protocol A: Synthesis of (E)-1,3-Undecadiene via Cheletropic Extrusion
This method relies on the thermal extrusion of sulfur dioxide from a 2,5-dihydrothiophene 1,1-dioxide precursor. The irreversible loss of SO₂ gas provides a massive thermodynamic driving force, ensuring high stereoselective yields of the diene[6].
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Step 1: Reagent Preparation. In a heavy-walled glass pressure tube, suspend 2,5-dihydrothiophene 1,1-dioxide derivative (10 mg, 46 μmol) and NaHCO₃ (8 mg, 95 μmol) in 95% ethanol (1 mL)[6].
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Causality & Validation: Ethanol acts as a polar protic solvent to stabilize the transition state of the cycloreversion. NaHCO₃ is critical; it buffers the system by neutralizing any trace acidic byproducts, preventing the acid-catalyzed isomerization of the newly formed kinetic diene into thermodynamic mixtures.
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Step 2: Thermal Extrusion. Seal the pressure tube and heat the mixture at 125°C for 1 hour[6].
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Causality & Validation: The activation energy for SO₂ extrusion requires temperatures well above the boiling point of ethanol (78°C), necessitating the sealed tube. The generation of pressure is a self-validating physical indicator of SO₂ gas evolution.
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Step 3: Workup and Isolation. Cool the vessel completely to room temperature before carefully unsealing. Filter the suspension to remove the sodium salts, rinse the filter cake with chloroform (CHCl₃), and concentrate the filtrate in vacuo[6].
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Causality & Validation: Cooling prevents the flash-boiling of the solvent and the physical loss of the volatile diene product. The resulting product should be analyzed via ¹H NMR; the presence of distinct vinylic multiplets between δ 5.0–6.5 ppm validates the formation of the conjugated system.
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Protocol B: Synthesis of 1,3-Undecadiene Derivatives via Wittig Olefination
This protocol details the coupling of an alkyl phosphonium salt with an α,β-unsaturated aldehyde to generate the 1,3-diene architecture, a method utilized in the total synthesis of natural products like grenadamide[4].
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Step 1: Ylide Generation. To a suspension of octyltriphenylphosphonium iodide (58.1 mmol) in anhydrous THF (10 mL/g) under a strict nitrogen atmosphere, add potassium tert-butoxide (1.2 equiv). Stir for 15 minutes at ambient temperature[4].
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Causality & Validation: Potassium tert-butoxide is a sterically hindered, non-nucleophilic base that efficiently deprotonates the phosphonium salt without attacking the solvent or subsequent aldehyde. The reaction mixture will transition to a vivid orange color, a visual self-validation that the active phosphorane ylide has formed.
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Step 2: Cycloaddition. Cool the orange solution to 0°C. Add the chosen conjugated aldehyde (1.0 equiv) dropwise as a solution in anhydrous THF[4].
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Causality & Validation: Cooling to 0°C dampens the exothermic formation of the oxaphosphetane intermediate. This thermal control is vital for maximizing the E/Z stereoselectivity of the resulting olefin and preventing unwanted polymerization.
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Step 3: Propagation and Purification. Allow the reaction to warm to ambient temperature and stir for 16 hours. Dilute the mixture with hexanes and filter through a silica gel plug, washing with a 1:19 ethyl acetate–hexanes solution. Concentrate the filtrate in vacuo[4].
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Causality & Validation: The addition of hexanes selectively precipitates the triphenylphosphine oxide byproduct, which is highly polar and insoluble in non-polar alkanes. This allows for rapid removal via silica filtration. Validation is achieved via TLC (UV active, stains with KMnO₄) and ¹H NMR to determine the precise E,E to E,Z isomeric ratio.
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Mechanistic Pathway Visualization
The following diagram illustrates the strategic position of undeca-1,3-diene within synthetic workflows, mapping the upstream synthesis and downstream functionalization pathways.
Workflow detailing the synthesis and downstream functionalization of undeca-1,3-diene.
References
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"Undeca-1,3-diene | C11H20 | CID 54074249 - PubChem - NIH", nih.gov,[Link]
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"Undecadiene | C11H20 | CID 10997232 - PubChem - NIH", nih.gov,[Link]
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"Synthesis by Extrusion", thieme-connect.de,[Link]
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"The first total synthesis of natural grenadamide", core.ac.uk,[Link]
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"Catalysis Science & Technology", rsc.org,[Link]
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"Diastereoselective Three-Component 3,4-Amino Oxygenation of 1,3-Dienes Catalyzed by a Cationic Heptamethylindenyl (Ind*) Rhodium(III) Complex", nih.gov,[Link]
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